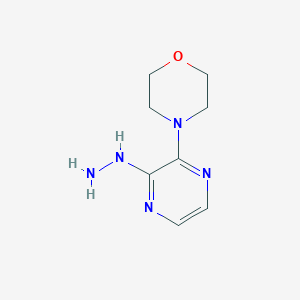
4-(3-Hydrazinylpyrazin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydrazinylpyrazin-2-yl)morpholine est un composé chimique avec la formule moléculaire C8H13N5O et une masse moléculaire de 195,22 g/mol . Ce composé se caractérise par la présence d'un groupe hydrazinyl lié à un cycle pyrazine, qui est lui-même lié à un cycle morpholine. C'est un composé polyvalent utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse de la 4-(3-Hydrazinylpyrazin-2-yl)morpholine implique généralement la réaction de dérivés d'hydrazine avec des précurseurs de pyrazine et de morpholine. Une méthode courante comprend le couplage de l'hydrazine avec des dérivés de pyrazine, suivi de la cyclisation avec la morpholine dans des conditions contrôlées . Les méthodes de production industrielle utilisent souvent des voies synthétiques similaires, mais à plus grande échelle, en assurant une grande pureté et un rendement élevé grâce à des conditions de réaction optimisées et des techniques de purification .
Analyse Des Réactions Chimiques
La 4-(3-Hydrazinylpyrazin-2-yl)morpholine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que l'éthanol ou le méthanol, des catalyseurs tels que le palladium sur carbone et des températures de réaction allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais incluent souvent divers dérivés substitués de pyrazine et de morpholine .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes et de composés hétérocycliques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et de procédés chimiques
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazinyl peut former des liaisons covalentes avec des sites nucléophiles sur les biomolécules, conduisant à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires. De plus, le composé peut induire un stress oxydatif en générant des espèces réactives de l'oxygène (ROS), qui peuvent endommager les composants cellulaires et entraîner la mort cellulaire .
Applications De Recherche Scientifique
4-(3-Hydrazinylpyrazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Comparaison Avec Des Composés Similaires
La 4-(3-Hydrazinylpyrazin-2-yl)morpholine peut être comparée à d'autres composés similaires, tels que :
1,2,4-triazoles liés au thiophène : Ces composés contiennent également des hétérocycles riches en azote et présentent des propriétés antimicrobiennes et chimiothérapeutiques.
N-Nitrosomorpholine : Ce composé est structurellement lié en raison de la présence du cycle morpholine, mais diffère considérablement en termes de réactivité chimique et d'effets biologiques.
La particularité de la this compound réside dans sa combinaison spécifique des fragments hydrazinyl, pyrazine et morpholine, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C8H13N5O |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
(3-morpholin-4-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5O/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |
Clé InChI |
MXHWZRZWDUFUEE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=CN=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















